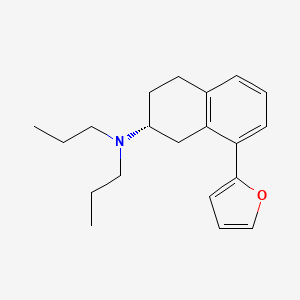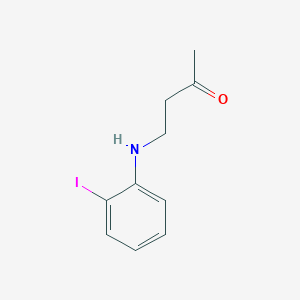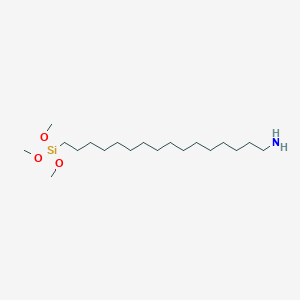
((R)-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine is a complex organic compound with a unique structure that includes a furan ring, a tetrahydronaphthalene moiety, and a dipropylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Dipropylamine Group: This step involves the nucleophilic substitution of a suitable leaving group with dipropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products.
Reduction: The tetrahydronaphthalene moiety can be reduced to form dihydronaphthalene derivatives.
Substitution: The dipropylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the tetrahydronaphthalene moiety can yield dihydronaphthalene derivatives.
Aplicaciones Científicas De Investigación
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine involves its interaction with specific molecular targets. The furan ring and tetrahydronaphthalene moiety can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The dipropylamine group can enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-diethyl-amine: Similar structure but with diethylamine instead of dipropylamine.
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dimethyl-amine: Similar structure but with dimethylamine instead of dipropylamine.
Uniqueness
(®-8-Furan-2-yl-1,2,3,4-tetrahydro-naphthalen-2-yl)-dipropyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dipropylamine group, in particular, enhances its potential for pharmaceutical applications by improving its pharmacokinetic profile.
Propiedades
Número CAS |
169438-35-1 |
|---|---|
Fórmula molecular |
C20H27NO |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(2R)-8-(furan-2-yl)-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H27NO/c1-3-12-21(13-4-2)17-11-10-16-7-5-8-18(19(16)15-17)20-9-6-14-22-20/h5-9,14,17H,3-4,10-13,15H2,1-2H3/t17-/m1/s1 |
Clave InChI |
LXMGQKBZRKCRIR-QGZVFWFLSA-N |
SMILES isomérico |
CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)C3=CC=CO3 |
SMILES canónico |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
phosphane](/img/structure/B12554438.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)


![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)


![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
